molecular formula C11H22O3 B1465209 Tert-butyl 7-hydroxyheptanoate CAS No. 86013-78-7

Tert-butyl 7-hydroxyheptanoate

Cat. No.: B1465209
CAS No.: 86013-78-7
M. Wt: 202.29 g/mol
InChI Key: PKTFZBMGJHDRNG-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxyheptanoate is a linker with a hydroxyl group and a t-butyl ester . The hydroxyl group allows for further derivatization or replacement with many other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

The synthesis of this compound involves a mixture of this compound, triphenylphosphine, and 1,2-dimethyl 3-hydroxybenzene-1,2-dicarboxylate in THF . The mixture is stirred at room temperature for 18 hours .


Molecular Structure Analysis

This compound has a molecular formula of C11H22O3 . It contains a total of 35 bonds, including 13 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 aliphatic ester, 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

This compound is a linker with a hydroxyl group and a t-butyl ester . The hydroxyl group allows for further derivatization or replacement with many other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 202.3 . It is stored at -20°C . The compound is soluble .

Scientific Research Applications

Enzyme Inhibitor Synthesis

Tert-butyl 7-hydroxyheptanoate derivatives have been utilized in the synthesis of enzyme inhibitors. For instance, certain compounds derived from tert-butyl hydroxyheptanoates have been used as intermediates in the preparation of renin inhibitors. These compounds include alpha,alpha-difluoro-beta-aminodeoxystatine-containing peptides, which have been shown to inhibit the enzyme renin, an essential component in the regulation of blood pressure (Thaisrivongs et al., 1987).

Oxidative Stress Studies

Tert-butyl hydroperoxide, a related compound, has been employed to study the effects of oxidative stress on DNA bases in mammalian cells. Research using tert-butyl hydroperoxide revealed significant DNA base damage in cells, suggesting its utility in understanding the biological implications of oxidative stress (Altman et al., 1993; Altman et al., 1994).

Synthesis of Medicinal Compounds

Tert-butyl hydroxyheptanoate derivatives have been involved in the synthesis of various medicinal compounds. For example, they've been used in the synthesis of piperidine derivatives and other complex molecules that are relevant in pharmaceutical research (Moskalenko & Boev, 2014). Additionally, the synthesis of key fragments for epothilone A, a potent anticancer agent, has been achieved using tert-butyl hydroxyheptanoate derivatives (Shioji et al., 2001).

Biosynthesis Applications

Tert-butyl hydroxyheptanoate derivatives are key intermediates in the biosynthesis of important pharmaceutical ingredients. For example, they have been used in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, an intermediate for synthesizing statins like atorvastatin and rosuvastatin (Liu et al., 2018).

DNA Research

In nucleic acid research, tert-butyl hydroxyheptanoate derivatives have been used to synthesize hydroxyl-functionalized DNAs. This is significant for exploring DNA duplex stability and developing novel DNA-based applications (Zhang et al., 2010).

Safety and Hazards

Tert-butyl 7-hydroxyheptanoate is a warning class compound . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Tert-butyl 7-hydroxyheptanoate is used for research purposes . It is a linker that allows for further derivatization or replacement with many other reactive functional groups . This opens up possibilities for its use in various chemical reactions and studies .

Biochemical Analysis

Biochemical Properties

Tert-butyl 7-hydroxyheptanoate plays a significant role in biochemical reactions due to its functional groups. The hydroxyl group allows for the formation of hydrogen bonds and can participate in various biochemical interactions. The tert-butyl ester can be deprotected under acidic conditions, making it a versatile compound for biochemical modifications . This compound interacts with enzymes such as esterases, which can hydrolyze the ester bond, releasing the corresponding alcohol and carboxylic acid. This interaction is crucial for its role in biochemical pathways and reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade under acidic or basic conditions, leading to the release of its hydrolysis products . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is continuously present. In in vivo studies, the temporal effects may vary depending on the metabolic rate and clearance of the compound from the organism.

Properties

IUPAC Name

tert-butyl 7-hydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTFZBMGJHDRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86013-78-7
Record name tert-butyl 7-hydroxyheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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